

# Spectral Analysis of 2-(Formylamino)benzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Formylamino)benzoic acid

Cat. No.: B1329779

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This technical guide provides a comprehensive overview of the spectral data for **2-(Formylamino)benzoic acid**, also known as N-formylanthranilic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents the available mass spectrometry data alongside a comparative analysis of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data from the closely related precursor, 2-aminobenzoic acid (anthranilic acid). This approach allows for an informed interpretation of the expected spectral features of **2-(Formylamino)benzoic acid**.

## Data Presentation

The following tables summarize the available and predicted spectral data for **2-(Formylamino)benzoic acid**.

**Table 1: Mass Spectrometry Data for 2-(Formylamino)benzoic Acid**

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>3</sub>
Molecular Weight	165.15 g/mol [1]
Major Fragments (m/z)	148, 120, 92

Note: The mass spectrometry data is based on publicly available information which may be limited to select fragments.

## Table 2: $^1\text{H}$ NMR Spectral Data (Comparative)

As experimental  $^1\text{H}$  NMR data for **2-(Formylamino)benzoic acid** is not readily available, this table presents the data for 2-aminobenzoic acid for comparison and discusses the expected shifts for **2-(Formylamino)benzoic acid**. The analysis is based on a 400 MHz spectrometer using DMSO- $\text{d}_6$  as the solvent.

2-Aminobenzoic Acid	2-(Formylamino)benzoic Acid (Predicted)
Chemical Shift (ppm)	Assignment
6.58 (dd, $J=8.4, 7.6$ Hz)	H-5
6.79 (d, $J=8.4$ Hz)	H-3
7.37 (ddd, $J=8.4, 7.6, 1.6$ Hz)	H-4
7.78 (dd, $J=7.6, 1.6$ Hz)	H-6
7.2 (br s)	-NH <sub>2</sub>
11.0 (br s)	-COOH

The introduction of the electron-withdrawing formyl group (-CHO) is expected to induce downfield shifts for the adjacent protons. The amide proton signal is anticipated to shift significantly downfield compared to the amine protons. A new singlet corresponding to the formyl proton should also be present.

## Table 3: $^{13}\text{C}$ NMR Spectral Data (Comparative)

Similar to the  $^1\text{H}$  NMR data, this table compares the  $^{13}\text{C}$  NMR data of 2-aminobenzoic acid with the predicted shifts for **2-(Formylamino)benzoic acid**.

2-Aminobenzoic Acid	2-(Formylamino)benzoic Acid (Predicted)
Chemical Shift (ppm)	Assignment
111.9	C-1
116.3	C-3
117.0	C-5
131.8	C-6
134.5	C-4
151.3	C-2
169.5	-COOH

The formyl group's presence is expected to shift the resonance of C-2 downfield. A new signal for the carbonyl carbon of the formyl group should appear in the downfield region.

## Table 4: Infrared (IR) Spectroscopy Data (Comparative)

This table compares the characteristic IR absorption bands of 2-aminobenzoic acid with the expected bands for **2-(Formylamino)benzoic acid**.

2-Aminobenzoic Acid	2-(Formylamino)benzoic Acid (Predicted)
Wavenumber (cm <sup>-1</sup> )	Assignment
3300-3500 (two bands)	N-H stretch (amine)
2500-3300 (broad)	O-H stretch (carboxylic acid)
~1670	C=O stretch (carboxylic acid)
~1610	N-H bend (amine)
~1580, 1485	C=C stretch (aromatic)

The IR spectrum of **2-(Formylamino)benzoic acid** is expected to show a single N-H stretching band characteristic of a secondary amide, as opposed to the two bands of a primary amine. A

prominent amide I band (C=O stretch) should also be visible.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### $^1\text{H}$ and $^{13}\text{C}$ NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ). Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - Tune and shim the spectrometer for the sample.
  - Acquire a standard one-dimensional proton spectrum with a  $90^\circ$  pulse.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Switch the probe to the carbon channel and tune it.
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
  - A larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

### Fourier Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
  - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add multiple scans to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

### Electron Ionization Mass Spectrometry (EI-MS)

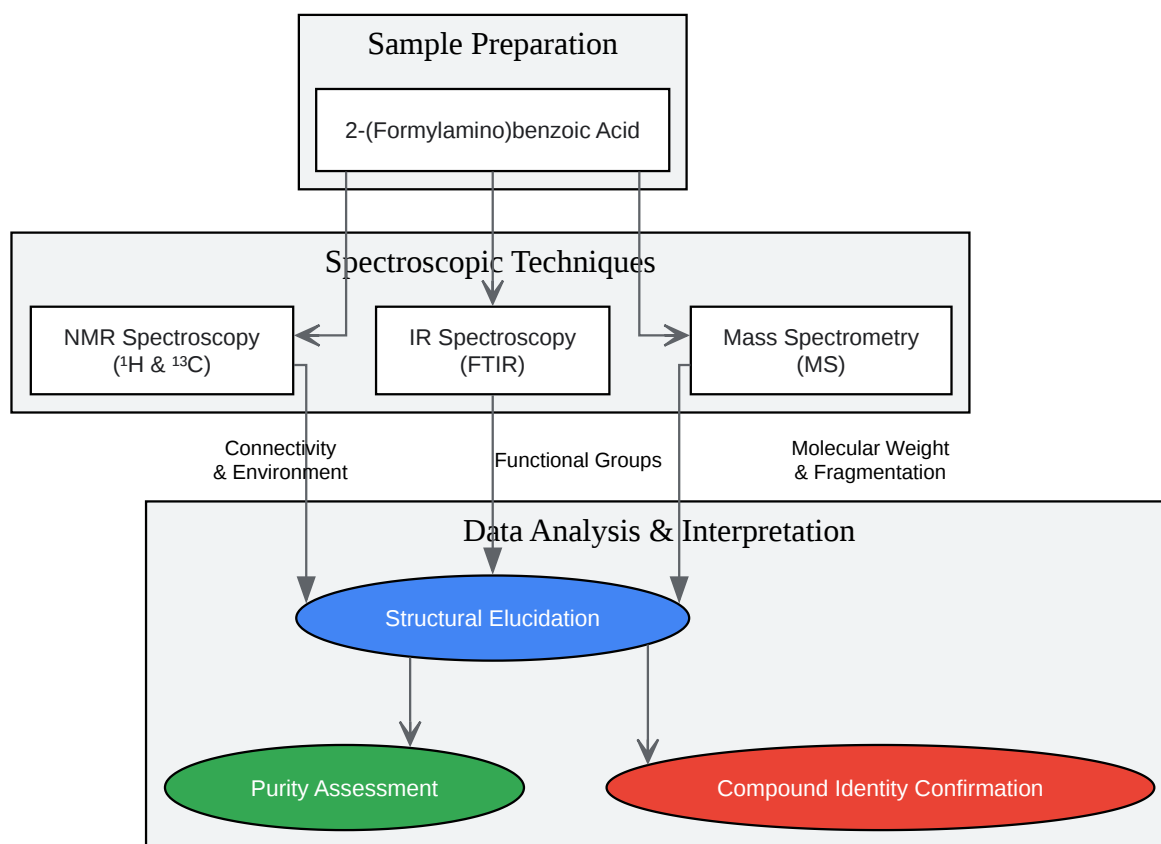
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in

the ion source.

- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion intensity versus  $m/z$ .

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-(Formylamino)benzoic acid**.



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Caption: Workflow for the spectroscopic analysis of **2-(Formylamino)benzoic acid**.

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## References

- 1. Formylanthranilic acid |  $\text{C}_8\text{H}_7\text{NO}_3$  | CID 101399 - PubChem [pubchem.ncbi.nlm.nih.gov]
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